molecular formula C10H19NO B13346087 3-Oxa-8-azaspiro[5.6]dodecane

3-Oxa-8-azaspiro[5.6]dodecane

Cat. No.: B13346087
M. Wt: 169.26 g/mol
InChI Key: UHIHQEIAVNVFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-8-azaspiro[5.6]dodecane is a spirocyclic compound of interest in pharmaceutical research and drug discovery, with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It features a unique structure with two rings connected through a single spiro carbon atom, a characteristic shared by other spiro[5.6]dodecane scaffolds . This spirocyclic framework is highly valued for its three-dimensionality and potential to improve physicochemical properties in molecular design. Spirocyclic compounds like the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated significant antituberculosis activity by acting as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . This highlights the relevance of such structurally constrained, spirocyclic heterocycles in the development of new therapeutic agents against infectious diseases. As a versatile chemical building block, this compound (CAS 1537495-66-1) is intended for use as a key synthetic intermediate by researchers. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-oxa-8-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-6-11-9-10(3-1)4-7-12-8-5-10/h11H,1-9H2

InChI Key

UHIHQEIAVNVFQM-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC2(C1)CCOCC2

Origin of Product

United States

Structural Characterization and Conformational Analysis of 3 Oxa 8 Azaspiro 5.6 Dodecane Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the initial characterization and confirmation of the molecular structure of newly synthesized 3-Oxa-8-azaspiro[5.6]dodecane derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For derivatives of this compound, NMR provides characteristic chemical shifts that confirm the presence of the spirocyclic framework. Two-dimensional NMR techniques are often employed to assign the configuration of new stereogenic centers that may arise during synthesis. researchgate.net

In studies of related spiro systems, such as 7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine derivatives, ¹H and ¹³C NMR spectra have been crucial for characterization. For instance, the ¹H NMR spectrum of N⁹,N¹⁰-bis(4-chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine shows multiplets for the cycloheptane (B1346806) and cyclohexane (B81311) ring protons, as well as signals for the aromatic protons. rsc.org The ¹³C NMR spectra of these compounds reveal distinct signals for the different carbon environments, including the spiro carbon and the carbons of the heterocyclic rings. rsc.org The analysis of diastereomeric mixtures of spirocyclic alcohols has also been facilitated by ¹H NMR, allowing for the determination of isomer ratios. researchgate.net

Table 1: Representative ¹H NMR Data for Spiro[5.6]dodecane Derivatives

Compound/Fragment Chemical Shift (δ) ppm Multiplicity Protons Reference
1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone 3.60 – 3.47 m 2H chemrxiv.org
2.95 dt 2H chemrxiv.org
2.00 – 1.74 m 4H chemrxiv.org
1.71 – 1.49 m 3H chemrxiv.org
7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride 3.82–3.75 m 2H, OCH₂ vulcanchem.com
3.45–3.38 m 2H, NCH₂ vulcanchem.com
N⁹,N¹⁰-bis(4-chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine 1.28–1.48 m 2H, CH₂ rsc.org
1.69 br. s 4H, 2CH₂ rsc.org
1.77–1.89 m 4H, 2CH₂ rsc.org
5.57 br. s 2H, 2CH rsc.org
7.13–7.15 m 4H, CH rsc.org

Table 2: Representative ¹³C NMR Data for Spiro[5.6]dodecane Derivatives

Compound/Fragment Chemical Shift (δ) ppm Notes Reference
1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone 158.37 (q, J = 34.1 Hz) Carbonyl carbon chemrxiv.org
116.53 (q, J = 290.0 Hz) CF₃ carbon chemrxiv.org
63.57, 42.72 (q, J = 3.7 Hz), 33.37, 30.52 (t, J = 24.8 Hz), 30.06, 28.32, 25.60, 23.94 Ring carbons chemrxiv.org
N⁹,N¹⁰-bis(4-chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine 22.6, 22.8, 25.1, 31.2, 31.4 Aliphatic carbons rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. This technique is routinely used in the characterization of this compound derivatives to validate their elemental composition. researchgate.netresearchgate.net For example, the HRMS data for 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone confirmed its molecular formula as C₁₃H₁₅F₅NO⁺ [M+H]⁺ with a calculated mass of 300.1382 and a found mass of 300.1371. chemrxiv.org Similarly, various derivatives of 7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine have been characterized by MALDI TOF/TOF mass spectrometry, which provided [M-H]⁺ ions consistent with their expected molecular weights. rsc.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including the absolute and relative stereochemistry of chiral centers. For spirocyclic compounds like this compound derivatives, this technique is invaluable for definitively establishing the spatial arrangement of the fused rings and any substituents. researchgate.netresearchgate.net

Conformational Analysis and Ring Dynamics of Spiro[5.6]dodecane Systems

The spiro[5.6]dodecane framework, consisting of a six-membered ring fused to a seven-membered ring through a common carbon atom, exhibits complex conformational behavior due to the interplay of ring strain and steric interactions.

Analysis of Preferred Conformations (e.g., Twisted-Chair, Boat)

The seven-membered ring in spiro[5.6]dodecane systems, such as the diazepane ring in a derivative, has been observed to adopt a twisted-chair conformation in the solid state. nih.gov This conformation is also seen in other seven-membered rings within spiro systems. dntb.gov.ua The six-membered ring can adopt various conformations, with the boat conformation being observed in the crystal structure of a 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane derivative. nih.gov In other related spiro systems, the six-membered ring often prefers a chair-like arrangement to minimize torsional strain. smolecule.com The presence of heteroatoms and substituents can significantly influence the conformational equilibrium of both rings.

Puckering Parameters in Conformational Studies

The three-dimensional structure of cyclic molecules is rarely planar, with the rings adopting puckered conformations to alleviate steric and torsional strain. A quantitative description of this puckering is essential for understanding the molecule's spatial arrangement, stability, and interactions. The Cremer-Pople puckering parameters provide a powerful and widely used method for this purpose. nih.govsmu.edu For an N-membered ring, its conformation can be precisely defined by N-3 puckering coordinates. nih.gov This system allows any conformation to be described as a linear combination of a set of basis conformations. smu.edu

In the context of this compound derivatives, conformational analysis focuses on the individual puckering of the six-membered tetrahydropyran (B127337) ring and the seven-membered azepane ring. acs.org For complex spiro systems, the Cremer-Pople representation is applied by decomposing the structure into its constituent monocyclic rings and calculating the parameters for each. acs.org

Tetrahydropyran Ring (6-Membered)

The conformation of a six-membered ring can be described by three puckering parameters: the total puckering amplitude, Q, and two phase angles, θ (theta) and φ (phi). nih.gov

The Q value indicates the degree of puckering, with larger values signifying a more deviated structure from a mean plane.

The angle θ (0° ≤ θ ≤ 180°) defines the class of conformation. Values of θ near 0° and 180° correspond to the stable chair conformations (e.g., ⁴C₁ and ¹C₄), while values near 90° represent boat and twist-boat (or skew-boat) forms. nih.govacs.org

The angle φ (0° ≤ φ < 360°) specifies the particular conformation within the boat/twist-boat family. nih.gov

For a typical tetrahydropyran ring, the low-energy chair conformation is common. smu.edu However, the exact geometry and the potential for other conformations like boats or flattened chairs depend on the substitution pattern on the ring. smu.eduresearchgate.net

Azepane Ring (7-Membered)

Seven-membered rings like azepane are considerably more flexible than their six-membered counterparts and can exist in several low-energy conformations, most commonly variations of chair and boat forms. acs.org An analysis of 7-membered rings shows that twist-chair and chair conformations are frequently observed as the lowest-energy forms, with boat and twist-boat conformations also being prevalent. acs.org The conformational space of a seven-membered ring is described by N-3 = 4 puckering parameters (q₂, q₃, φ₂, φ₃). The joint distribution of the puckering amplitudes, q₂ and q₃, helps to classify the conformational family (e.g., chair, boat, twist-chair). acs.org

While specific experimental data for this compound is not available in the surveyed literature, the puckering parameters for its constituent rings can be determined through methods like X-ray crystallography or computational modeling. The resulting data provides a quantitative basis for comparing the conformations of different derivatives and understanding their structure-activity relationships.

Table 1: Cremer-Pople Puckering Parameters for Ring Systems

This table outlines the general parameters used to define the conformations of the constituent rings found in this compound.

Ring SizeNumber of Puckering ParametersParameter NotationDescription
6-Membered (e.g., Tetrahydropyran)3Q, θ, φQ represents the total puckering amplitude. The angles θ and φ define the specific conformation (e.g., chair, boat, twist). nih.gov
7-Membered (e.g., Azepane)4q₂, q₃, φ₂, φ₃q₂ and q₃ are puckering amplitudes. φ₂ and φ₃ are phase angles. Together, they describe the complex conformational landscape, including chair, boat, and twist forms. acs.org

Table 2: Example Puckering Parameters for Related Heterocyclic Rings

This table presents research findings for analogous ring systems to illustrate how puckering parameters are reported. Note: These values are not for this compound itself but for similar rings in different molecular contexts.

Compound Type / RingConformationQ (Å)θ (°)φ (°)Source
Tetrahydropyran ring in a xanthene derivativeSofa0.26180.3184.5Published crystallographic data.
Tetrahydropyran ring in a pyranoseChair (⁴C₁)-~0-General value for chair conformations. nih.gov
Tetrahydropyran ring in a pyranoseChair (¹C₄)-~180-General value for chair conformations. nih.gov
Tetrahydropyran ring in a pyranoseSkew-Boat (²Sₒ)-~90-General value for boat/skew-boat conformations. nih.gov

Computational and Theoretical Investigations of 3 Oxa 8 Azaspiro 5.6 Dodecane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For 3-Oxa-8-azaspiro[5.6]dodecane, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it provides a measure of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. The electrostatic potential map visually represents the electron distribution, highlighting electron-rich regions (typically around the oxygen and nitrogen heteroatoms) that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Table 1: Illustrative Quantum Chemical Properties of this compound

(Note: The following data is illustrative of typical outputs from quantum chemical calculations and is not derived from a specific published study on this exact molecule.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electron orbital; relates to the molecule's ability to donate electrons.
LUMO Energy+1.2 eVIndicates the energy of the lowest unoccupied orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Modeling and Docking Studies for Biological Target Interactions

To explore the therapeutic potential of this compound derivatives, molecular modeling and docking studies are indispensable. These computational techniques are used to predict how a ligand (the spirocycle derivative) will bind to the active site of a biological target, such as a protein or enzyme. The process involves generating a three-dimensional model of the ligand and virtually placing it into the binding pocket of the target's crystal structure.

Docking algorithms then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score. A lower (more negative) score typically indicates a more stable and potent interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For this compound, the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, while the oxygen atom in the tetrahydropyran (B127337) ring can also participate in hydrogen bonding. The rigid spirocyclic core helps to position these functional groups in a well-defined orientation, potentially leading to high-affinity binding.

Conformational Landscape Exploration via Molecular Dynamics Simulations

While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing the different shapes (conformers) it can adopt and the energy barriers between them. This is particularly important for a flexible seven-membered ring like azepane, which can exist in various chair and boat-like conformations.

By simulating the motion of every atom in the molecule in a solvated environment, MD can identify the lowest-energy, most populated conformations. This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific "bioactive" conformation that fits optimally into the target's binding site. Understanding the conformational preferences of the this compound scaffold allows chemists to design derivatives that are pre-organized into this bioactive shape, potentially increasing their potency and selectivity.

Structure-Property Relationship (SPR) and QSAR Studies for Design Principles

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate a molecule's structural features with its physicochemical properties and biological activity, respectively. For a series of derivatives based on the this compound scaffold, QSAR models can be developed to establish mathematical relationships between calculated molecular descriptors and experimentally measured activity.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing a training set of compounds with known activities, a predictive QSAR model can be built. This model can then be used to estimate the activity of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates and guide further synthetic efforts. These studies help to establish clear design principles, for instance, by revealing that increasing hydrophobicity in a certain region of the molecule or adding a hydrogen bond donor at a specific position leads to enhanced biological activity.

Biological Activity and Mechanistic Insights of 3 Oxa 8 Azaspiro 5.6 Dodecane Analogues

In Vitro Studies on Molecular Targets and Biological Pathways

The interaction of 3-Oxa-8-azaspiro[5.6]dodecane analogues with specific biomolecules has been investigated through a variety of in vitro assays, revealing their potential to modulate key enzymes and cellular signaling pathways.

Analogues featuring the azaspiroketal motif have been identified as potent inhibitors of crucial enzymes involved in disease pathogenesis.

DprE1 Inhibition: A notable target for anti-mycobacterial agents is the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. While the azaspiroketal motif itself has not been directly implicated, it is a structural component of highly potent compounds. For instance, the preclinical anti-tuberculosis candidate BTZ043, which contains a structurally similar motif, owes its potent activity to the inhibition of DprE1. nih.gov This suggests that the spirocyclic scaffold can be a key feature in the design of DprE1 inhibitors.

hNNMT Inhibition: In the realm of oncology, human nicotinamide (B372718) N-methyltransferase (hNNMT) has emerged as a therapeutic target. A series of spirocyclic derivatives based on the 8-oxaspiro[5.6]dodecane scaffold were synthesized and evaluated in vitro for their ability to inhibit hNNMT. researchgate.net This line of research highlights the versatility of the spiro[5.6]dodecane core structure in targeting enzymes relevant to cancer therapy. researchgate.net

p38 MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses. The effects of some spirocyclic compounds are mediated through G protein-coupled receptors, which can, in turn, trigger the activation of the MAPK pathway. google.com This indicates an indirect modulatory role of these analogues on kinases like p38 MAPK through upstream receptor interactions.

Enzyme TargetSpirocyclic Scaffold ExampleTherapeutic AreaKey FindingReference
DprE1Azaspiroketal motif (structurally similar to that in BTZ043)Anti-mycobacterialThe motif is present in potent anti-tubercular agents targeting this essential cell wall synthesis enzyme. nih.gov
hNNMT8-Oxaspiro[5.6]dodecane derivativesAnticancerDerivatives were specifically synthesized and profiled for inhibitory activity against this metabolic enzyme. researchgate.net
p38 MAPKGeneral SpiroheterocyclesVarious (inflammation, etc.)Pathway activation can be a downstream effect of ligand binding to G protein-coupled receptors. google.com

Spiroheterocyclic compounds have been designed as antagonists for lysophosphatidic acid (LPA) receptors, which are a class of G protein-coupled receptors (GPCRs). LPA receptors mediate a wide array of cellular effects, including cell proliferation, migration, and Ca2+ mobilization. google.com

The activation of LPA receptors (LPA₁, LPA₂, LPA₃, etc.) by their endogenous ligand LPA initiates signaling through coupling with various G proteins, such as Gi/o, Gq, and G₁₂/₁₃. google.com By designing spirocyclic molecules that can bind to these receptors, it is possible to antagonize the downstream signaling cascades. The interaction of these spirocyclic ligands with the receptor's binding pocket can prevent the conformational changes necessary for G protein activation, thereby inhibiting the cellular responses triggered by LPA. google.com This demonstrates the potential of the spiro[5.6]dodecane framework as a template for developing selective GPCR modulators. google.com

A significant mechanism of action for certain antimicrobial analogues is the direct interaction with and disruption of cellular membranes. Studies on indolyl azaspiroketal Mannich bases, which are potent against Mycobacterium tuberculosis, have provided detailed insights into this process. nih.gov

These compounds were found to perturb phospholipid vesicles and permeabilize bacterial cells. nih.gov A key finding was that their membrane-disruptive effects did not seem to be linked with bacterial membrane depolarization, a common mechanism for many membrane-active agents. nih.gov This suggests a more selective mode of membrane interaction. The activity of these compounds was also shown to induce the mycobacterial cell envelope stress reporter promoter piniBAC, confirming that their action creates stress on the cellular envelope. nih.gov This membrane-targeting approach is considered a viable strategy to kill both actively growing and quiescent bacteria and may slow the development of resistance. nih.gov

Antimicrobial and Antiviral Activities: Mechanistic Perspectives

The structural features of this compound analogues make them promising candidates for antimicrobial and antiviral drug discovery.

Analogues incorporating an azaspiroketal moiety have demonstrated submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov The primary mechanism is believed to be the disruption of the mycobacterial membrane, leading to a loss of architectural integrity and function, which is fatal to the bacterium. nih.gov

The conjugation of an azaspiroketal Mannich base to a 6-methoxy-1-n-octyl-1H-indole scaffold resulted in compounds with improved selectivity and potency. nih.gov Interestingly, while resistant mycobacteria could not be isolated for a less potent parent compound, a more potent azaspiroketal analogue exhibited a low spontaneous resistance mutation frequency. nih.gov This low frequency may indicate the involvement of an additional target within the cell envelope, complicating the development of resistance. nih.gov

Compound ClassMechanismKey ObservationReference
Indolyl azaspiroketal Mannich basesMembrane permeabilization and disruption of cell envelopeActivity observed without causing bacterial membrane depolarization. nih.gov
Indolyl azaspiroketal Mannich basesPotential multi-target actionLow frequency of spontaneous resistance mutation suggests more than one cellular target. nih.gov

The broader utility of spirocyclic scaffolds in infectious diseases is supported by findings of their activity against other pathogens. A diverse array of spirocyclic hybrids has been reported to possess anti-HIV, general antiviral, and antibacterial properties. acs.org The rigid, three-dimensional nature of the spiro core is thought to facilitate precise interactions with viral or bacterial proteins that are essential for replication or survival. acs.org

Antimalarial Activity and Related Mechanisms

While direct studies on the antimalarial properties of this compound analogues are not prominently available in the current literature, the broader class of spirocyclic compounds has yielded potent antimalarial agents. researchgate.net The success of these related scaffolds, particularly spiroindolones, provides crucial insights into potential mechanisms and structural requirements for antimalarial activity. researchgate.netnih.gov

A leading example is the spiroindolone NITD609 (also known as KAE609 or Cipargamin), which has demonstrated outstanding antimalarial activity in preclinical and clinical assessments. nih.govtaylorandfrancis.com This compound class exhibits a novel mechanism of action, distinct from traditional antimalarials like chloroquine (B1663885) or artemisinin. nih.govtandfonline.com The primary target of spiroindolones is the P-type cation-transporter ATPase4 (PfATP4) located in the plasma membrane of the Plasmodium parasite. nih.govtaylorandfrancis.comtandfonline.com Inhibition of PfATP4 disrupts the parasite's sodium ion homeostasis, leading to a fatal influx of Na+ ions, an increase in cell volume, and subsequent death. tandfonline.com

NITD609 is effective against the asexual blood stages of the parasite, which are responsible for the symptoms and mortality associated with malaria, showing potency in the low nanomolar range against both drug-sensitive and drug-resistant strains of P. falciparum and P. vivax. nih.govopen.ac.uk Furthermore, it shows activity against the sexual stages (gametocytes) that are responsible for transmission, indicating a potential to block the spread of the disease. taylorandfrancis.comopen.ac.uk However, it appears to be ineffective against the dormant liver stages of the parasite. open.ac.uk The discovery and development of spiroindolones underscore the potential of spiro-compounds as a source of new antimalarial chemotypes to combat rising drug resistance. nih.govwits.ac.za

Antiproliferative and Anticancer Mechanisms (In Vitro Focus)

Analogues based on the closely related 8-oxaspiro[5.6]dodecane and 8-azaspiro[5.6]dodecane scaffolds have been investigated for their potential as anticancer agents. researchgate.netmdpi.compreprints.orgpreprints.org Research suggests these compounds can exert their effects through multiple mechanisms, including the induction of programmed cell death and the inhibition of critical enzymatic pathways.

Spirocyclic compounds have been shown to inhibit the growth and proliferation of cancer cells by triggering apoptosis (programmed cell death) and causing cell cycle arrest. smolecule.com For instance, a related spirocyclic azadiperoxide was identified as an inducer of apoptosis and was found to affect the cell cycle in tumor cells. researchgate.net Similarly, 4-Quinolin-3-ylsulfonyl-1-oxa-4-azaspiro[5.6]dodecane, which shares the spiro-dodecane framework, has been reported to halt cancer cell proliferation by inducing both cell cycle arrest and apoptosis. smolecule.com Furthermore, novel 7-azaspiro[5.6]dodecane-10-ketone compounds have demonstrated inhibitory activity against human lung cancer (A549) and human ovarian cancer (OVCAR-3) cell lines, providing a basis for the development of new antitumor drugs. google.com

A significant anticancer mechanism identified for this class of compounds is the inhibition of nicotinamide N-methyltransferase (NNMT). mdpi.compreprints.org NNMT is an enzyme that is overexpressed in various cancers and is implicated in cancer cell metabolism and proliferation. A series of spirocyclic derivatives based on the 8-oxaspiro[5.6]dodecane scaffold were synthesized and evaluated in vitro for their potential to inhibit human NNMT (hNNMT) as a therapeutic strategy against cancer. researchgate.netmdpi.compreprints.orgpreprints.org Subsequent research extended this approach by replacing the oxygen atom with a nitrogen atom to create 8-azaspiro[5.6]dodecane analogues, providing an additional point for chemical modification to explore structure-activity relationships further. researchgate.netmdpi.comresearchgate.net

The table below presents findings from a study on the inhibition of hNNMT by various spirocyclic derivatives, highlighting the potential of this scaffold.

Compound TypeModificationshNNMT Inhibition (%)Reference
8-Oxaspiro[5.6]dodecane derivativesVarious substitutions10-20% researchgate.net
8-Azaspiro[5.6]dodecane derivativesPyrrole-based substitutionsData indicates synthesis for evaluation researchgate.netmdpi.com

Structure-Activity Relationships (SAR) and Structural Design for Potency and Selectivity

The development of potent and selective therapeutic agents from the this compound scaffold relies heavily on understanding its structure-activity relationships (SAR). The inherent rigidity and defined three-dimensional geometry of spirocycles provide a unique framework for the strategic placement of functional groups to optimize interactions with biological targets. researchgate.net

SAR studies have been crucial in optimizing the biological activity of spirocyclic compounds. In the case of the antimalarial spiroindolones, research showed that substitutions on the indoline (B122111) ring could significantly impact metabolic stability and potency. tandfonline.com For instance, adding a fluorine atom at the C7 position was found to be most effective at increasing the compound's half-life. tandfonline.com

For the anticancer activity of 8-azaspiro[5.6]dodecane analogues, SAR exploration has focused on attaching various heterocyclic moieties, such as pyrrole (B145914) derivatives, to the spirocyclic core. researchgate.netmdpi.com The goal of this synthetic strategy is to identify which substitutions best fit the target enzyme's binding pocket, such as that of hNNMT, to enhance inhibitory activity. mdpi.comresearchgate.net Studies on related spiro-oxepanes have also revealed key pharmacophoric elements; for example, the presence of a hydroxyl group in the α-position to the spirocyclic oxygen atom was identified as a critical prerequisite for antiviral activity, demonstrating how specific functional groups are essential for biological function. preprints.org

The spiro carbon atom in azaspiro[5.6]dodecane systems is a stereogenic center, meaning these molecules can exist as different stereoisomers (enantiomers and diastereomers). This stereochemistry has a profound impact on biological activity, as biological targets like enzymes and receptors are themselves chiral.

This principle is clearly illustrated by the antimalarial spiroindolones, where it was determined that only a single diastereoisomer, the one with a (1R,3S) configuration, possessed the desired potent antimalarial activity. tandfonline.commdpi.com This high degree of stereoselectivity highlights that a precise three-dimensional arrangement of atoms is necessary for the compound to bind effectively to its target, PfATP4. Consequently, synthetic strategies often focus on achieving high diastereoselectivity or developing asymmetric syntheses to produce the specific, active isomer. mdpi.comwhiterose.ac.uk In the synthesis of anticancer 8-azaspiro[5.6]dodecane derivatives, researchers have focused on producing diastereomerically pure compounds, underscoring the recognized importance of stereochemistry for achieving specific biological outcomes. researchgate.netmdpi.com

Role of Molecular Three-Dimensionality in Biological Efficacy

The inherent three-dimensional (3D) nature of the this compound scaffold is a critical determinant of the biological efficacy of its analogues. Unlike flat, aromatic systems, spirocyclic structures are not planar and can project functional groups in multiple directions, allowing for a more intricate and potentially stronger interaction with the complex 3D structures of biological targets like protein binding sites. tandfonline.comtandfonline.com This enhanced stereochemical complexity can lead to improved potency and selectivity.

Furthermore, the unique and often novel 3D shapes of spirocyclic compounds can provide access to new intellectual property, a significant consideration in drug discovery. tandfonline.com The ability of these scaffolds to effectively adapt to diverse biological targets increases the probability of discovering compounds with novel mechanisms of action or improved therapeutic profiles. tandfonline.com

Preclinical Investigations in Relevant Biological Systems (Non-Human Models)

Preclinical studies in non-human biological systems are essential for evaluating the therapeutic potential of this compound analogues. These investigations provide crucial information on their efficacy, mechanism of action, and pharmacokinetic properties in a living organism before consideration for human trials.

In Vivo Proof-of-Concept for Mechanistic Understanding in Animal Models

In vivo studies in animal models serve as a critical step to validate the therapeutic potential and understand the mechanism of action of novel compounds. For instance, research on structurally related indolyl azaspiroketal Mannich bases has demonstrated their efficacy in a mouse model of tuberculosis. nih.gov The inclusion of the azaspiroketal motif in these molecules led to improved selectivity and submicromolar activity against Mycobacterium tuberculosis. nih.gov The in vivo activity affirmed the potency-enhancing properties of the spiro-ring fused motif that were initially observed in in vitro assays. nih.gov

Such studies can also provide insights into the compound's mechanism of action. For example, indolyl azaspiroketal Mannich bases were found to disrupt the cell envelope of mycobacteria, and the low frequency of spontaneous resistance mutations suggested the involvement of an additional target related to the cell envelope. nih.gov While specific in vivo proof-of-concept studies for this compound itself are not extensively detailed in the provided results, the data on analogous spirocyclic compounds highlight the methodologies and potential outcomes of such investigations. These studies often involve administering the compound to an appropriate animal model of a disease and assessing its effect on disease progression and relevant biomarkers. escholarship.org

Biodistribution and Metabolomic Studies in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its development. Biodistribution studies, often utilizing radiolabeled compounds, are performed to determine how a compound and its metabolites are distributed throughout the body in preclinical models. researchgate.net This information is critical for identifying target tissues and potential off-target accumulation. The use of techniques like whole-body autoradiography can provide a visual representation of the compound's distribution.

Metabolomic studies offer a comprehensive analysis of the metabolic profile of a biological system in response to a drug candidate. nih.gov In preclinical models, metabolomics can be used to understand the physiological and pathological functions of a drug target by observing changes in the metabolite profile following compound administration. nih.gov For instance, targeted metabolomics can confirm the inhibition of specific pathways, as demonstrated in studies with N-benzylated bicyclic azepanes where metabolomics confirmed the inhibition of norepinephrine (B1679862) and dopamine (B1211576) uptake in PC12 cells, a neuronal model. nih.gov

These studies can also shed light on the metabolic fate of the this compound analogues themselves. By identifying the metabolites formed, researchers can assess the compound's metabolic stability and identify any potentially reactive or toxic metabolites. researchgate.net This is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze samples from preclinical models. nih.gov The insights gained from biodistribution and metabolomic studies are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds. escholarship.org

Applications and Future Directions in Chemical Research

Role of 3-Oxa-8-azaspiro[5.6]dodecane as a Versatile Chemical Scaffold

The this compound core is a prime example of a spirocyclic scaffold, a class of compounds where two rings are fused at a single, shared atom. tandfonline.com This structural motif imparts inherent three-dimensionality, a desirable trait in modern drug discovery. tandfonline.combldpharm.com Unlike flat, aromatic structures, the spirocyclic nature of this compound allows for the precise spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets. tandfonline.com

The introduction of spirocyclic scaffolds like this compound into molecules is an attractive strategy for several reasons:

Increased Three-Dimensionality: Moving away from planar structures towards more complex 3D shapes can improve physicochemical and pharmacokinetic properties. tandfonline.com

Structural Novelty: The unique architecture of spirocycles provides access to novel chemical space, which is crucial for developing new intellectual property. researchgate.net

Modulation of Physicochemical Properties: Spiro-containing systems can influence key drug-like properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comresearchgate.net For instance, azaspirocycles have demonstrated higher solubility and basicity, along with decreased lipophilicity and improved metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com

The synthesis of derivatives based on the this compound scaffold is an active area of research, with various methods being developed to create libraries of compounds for biological screening. researchgate.net These synthetic efforts aim to explore the full potential of this versatile scaffold in medicinal chemistry.

Contributions to Lead Identification and Optimization in Drug Discovery

The process of discovering new drugs often involves identifying a "lead" compound with some desired biological activity and then chemically modifying it to enhance its potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, including this compound, play a significant role in both lead identification and optimization. tandfonline.com

In the early stages of drug discovery, libraries of diverse compounds are screened to find initial hits. The inclusion of spirocyclic fragments in these libraries increases their three-dimensionality and introduces favorable drug-like properties. tandfonline.com This can lead to the identification of novel lead compounds that might not be found in more traditional, planar compound collections.

Once a lead compound is identified, the optimization phase begins. Introducing a spirocyclic element like this compound can be a powerful strategy to:

Improve Potency and Selectivity: The rigid nature of the spirocyclic system can lock the molecule into a specific conformation, optimizing the orientation of its binding elements for a better fit with the target protein. tandfonline.com This can lead to increased efficacy and selectivity for the desired biological target. bldpharm.comtandfonline.com

Enhance ADME-Tox Properties: The administration, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a drug candidate is critical for its success. The introduction of a spirocyclic moiety can improve these properties, for example, by increasing metabolic stability or modulating solubility. tandfonline.com

The development of potent and selective antagonists for various receptors has successfully utilized spirocyclic scaffolds to control the spatial orientation of key functional groups. tandfonline.com

Bioisosteric Replacement Strategies Utilizing Spirocyclic Scaffolds

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or a better pharmacokinetic profile. Spirocyclic scaffolds like this compound are increasingly being used as bioisosteres for other common ring systems. researchgate.net

For example, spirocyclic oxetanes have been used as bioisosteric replacements for morpholines, thiomorpholines, and piperazines. researchgate.net This "scaffold hopping" approach allows medicinal chemists to explore new chemical space while maintaining the key interactions necessary for biological activity. researchgate.net The advantages of using spirocycles in bioisosteric replacement include:

Modulation of Physicochemical Properties: Replacing a less rigid or more lipophilic group with a spirocycle can lead to improved solubility, metabolic stability, and other desirable properties. researchgate.net

Access to Novel Structures: This strategy can generate analogues of existing drugs or lead compounds that are not chemically stable or have undesirable properties. researchgate.net

Improved Pharmacokinetic Properties: The introduction of a spirocyclic moiety can lead to a more favorable pharmacokinetic profile. researchgate.net

The use of 1-azaspiro[3.3]heptanes as bioisosteres for piperidine (B6355638) has been validated, leading to the development of new, patent-free analogues of existing drugs. researchgate.net This highlights the potential of spirocyclic scaffolds to generate novel and effective therapeutic agents.

Future Prospects for Novel Drug Generation and Chemical Probe Development

The unique properties of spirocyclic compounds, including this compound, suggest a bright future for their application in drug discovery and chemical biology. researchgate.netnih.gov While their synthesis can be challenging, advancements in synthetic methodologies are making these scaffolds more accessible to medicinal chemists. researchgate.netresearchgate.net

Future research is likely to focus on several key areas:

Exploration of Untapped Chemical Space: Spirocyclic compounds represent a vast and relatively unexplored area of chemical space, offering exciting opportunities for the discovery of new drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov

Development of Novel Synthetic Methods: The creation of more efficient and versatile methods for the synthesis and functionalization of spirocycles will be crucial for accelerating their use in drug discovery. researchgate.net This includes the development of robust methods for controlling stereochemistry, which is critical for optimizing biological activity. tandfonline.com

Design of Advanced Chemical Probes: The rigid and well-defined three-dimensional structure of spirocycles makes them ideal scaffolds for the development of highly selective chemical probes. These probes are invaluable tools for studying biological processes and validating new drug targets.

Application in PROTACs and Chemical Conjugates: Rigid linkers are increasingly being used in the development of technologies like proteolysis-targeting chimeras (PROTACs). The spirocyclic framework of molecules like tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate makes it a useful rigid linker for such applications, potentially improving the three-dimensional orientation of the degrader and optimizing its drug-like properties. sigmaaldrich.com

The continued exploration of spirocyclic chemistry is expected to lead to the development of new and improved medicines with enhanced efficacy and selectivity. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature considerations for 3-Oxa-8-azaspiro[5.6]dodecane?

  • Answer : The compound features a spirocyclic framework with two fused rings (one 5-membered and one 6-membered) sharing a single carbon atom. The "3-Oxa" denotes an oxygen atom in the third position, while "8-aza" indicates a nitrogen atom in the eighth position. Its IUPAC name reflects the ring sizes, heteroatom positions, and spiro connectivity. Key identifiers include the molecular formula C₁₀H₁₉NO , SMILES C1CC2(CCNC1)CCOCC2, and InChIKey JXHZOOODQLZYKW-UHFFFAOYSA-N . Structural validation can be performed using collision cross-section (CCS) predictions via ion mobility spectrometry, with adduct-specific CCS values (e.g., [M+H]+: 143.4 Ų, [M+Na]+: 151.5 Ų) .

Q. What synthetic strategies are effective for producing this compound, and how can reaction parameters be optimized?

  • Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous spiro compounds (e.g., 7,12-Dioxaspiro[5.6]dodecane) are synthesized via cyclization reactions between diols and ketones under dehydrating conditions . For parameter optimization, the Taguchi method combined with ANOVA is recommended. For example, variables like temperature, catalyst ratio, and reaction time can be systematically tested using Qualitek-4 software to maximize yield and purity .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound in different solvents?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) are critical. Studies on similar spiro compounds in non-polar solvents (e.g., dodecane) reveal that solvent polarity significantly affects ring puckering and heteroatom interactions. MD simulations can predict solvent-dependent conformational equilibria, while small-angle neutron scattering (SANS) validates structural changes experimentally .

Q. What analytical challenges arise in characterizing spiro compounds like this compound via GC-MS, and how can they be mitigated?

  • Answer : Co-elution with solvent residues (e.g., dodecane) can obscure detection. To minimize artifacts:

  • Use high-purity solvents and reduce injection volumes.
  • Employ internal standards (e.g., deuterated analogs) for quantification .
  • Validate results with complementary techniques like HPLC-MS or NMR .

Q. How does the spirocyclic framework influence interactions with biological targets such as cytochrome P450 enzymes?

  • Answer : The rigid spiro structure enhances binding to enzyme active sites by restricting conformational freedom. For example, related 8-substituted azaspirodecanes modulate cytochrome P450 activity, impacting drug metabolism. Competitive inhibition assays and molecular docking studies are recommended to map binding interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthesis yields for spiro compounds?

  • Answer : Contradictions often arise from differences in catalyst efficiency or purification methods. To resolve these:

  • Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Use response surface methodology (RSM) to model non-linear variable interactions. For instance, Design Expert software can identify optimal conditions via ANOVA (e.g., F-value = 69.81, p < 0.05 for dodecane removal studies) .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

ParameterValue/TechniqueReference
Molecular Weight169.26 g/mol
Predicted CCS (Ų)[M+H]+: 143.4; [M+Na]+: 151.5
Optimal SynthesisTaguchi L9 array, ANOVA validation

Table 2 : Comparison of Spiro Compound Bioactivities

CompoundTarget ActivityMethodological Insight
8-(3-Bromo-5-fluorophenyl)-analogCytochrome P450 modulationCompetitive inhibition assays
7,12-Dioxaspiro[5.6]dodecaneEnzyme active-site bindingMolecular docking simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.